2-Butylpropanedinitrile

Description

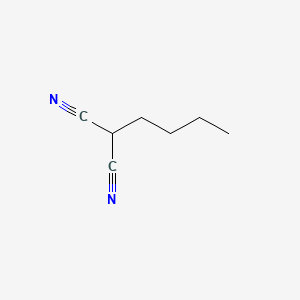

2-Butylpropanedinitrile (CAS: 7391-58-4), also known as 2-butylmalononitrile or butylpropanedinitrile, is a nitrile-based organic compound characterized by a butyl group attached to the central carbon of a propanedinitrile backbone. It is synthesized via alkylation reactions, with upstream precursors including iodobutane (CAS: 542-69-8), malononitrile (CAS: 109-77-3), and bromobutane (CAS: 109-65-9) . The compound serves as an intermediate in organic synthesis, particularly in the production of guanidine hydrochloride (CAS: 50-01-1), a chaotropic agent used in protein denaturation and nucleic acid extraction . Its structural features, such as the electron-withdrawing nitrile groups and hydrophobic butyl chain, influence its reactivity and solubility in polar solvents.

Properties

IUPAC Name |

2-butylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-3-4-7(5-8)6-9/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHJYYHYSAGXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508917 | |

| Record name | Butylpropanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7391-58-4 | |

| Record name | Butylpropanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2-Butylpropanedinitrile can be synthesized through several methods. One common preparation method involves adding sodium cyanide to butanol, followed by heating to form this compound . Another method involves the generation of diborane in situ and the general method for nitrile reduction . Industrial production methods often involve catalytic hydrogenation using rhodium catalysts .

Chemical Reactions Analysis

2-Butylpropanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium cyanide, diborane, and rhodium catalysts . Major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can lead to the formation of diamines .

Scientific Research Applications

2-Butylpropanedinitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential use in drug development and as a biochemical probe . In the industrial sector, this compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butylpropanedinitrile involves its interaction with molecular targets and pathways within cells. While specific details on its mechanism are limited, it is known to exert its effects through interactions with enzymes and other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on synthesis routes, substituent effects, and applications:

Key Findings :

Substituent Effects: The butyl group in 2-butylpropanedinitrile enhances lipophilicity compared to shorter-chain analogs like methyl- or ethylmalononitrile. This property may influence its solubility in nonpolar solvents and its utility in phase-transfer reactions. Longer alkyl chains (e.g., butyl vs. methyl) reduce crystallinity and melting points, as observed in analogous nitrile compounds.

Synthetic Routes: this compound is synthesized via nucleophilic substitution using butyl halides (e.g., iodobutane or bromobutane) and malononitrile . In contrast, methyl- and ethyl-substituted derivatives require methyl or ethyl halides, which are more reactive but less sterically hindered.

Applications: Unlike malononitrile (used in pharmaceuticals and agrochemicals), this compound’s downstream use in guanidine hydrochloride synthesis highlights its role in biochemical applications . Shorter-chain analogs are more commonly employed in polymer chemistry or as crosslinkers.

Biological Activity

2-Butylpropanedinitrile, also known as 2-Butyl-2-propenenitrile or by its CAS number 7391-58-4, is a nitrile compound that has garnered attention for its biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms, potential applications in various fields, and relevant case studies.

This compound has a molecular formula of and a molecular weight of approximately 126.16 g/mol. The compound features two cyano groups (-C≡N) attached to a butyl group, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways and molecular targets. The cyano groups can participate in nucleophilic reactions, potentially leading to the formation of reactive intermediates that can influence cellular functions.

- Enzyme Inhibition : Initial studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

- Cellular Effects : The compound has been shown to affect cell viability and proliferation in various cell lines, indicating potential cytotoxic effects at higher concentrations.

- Mutagenic Potential : Some studies have indicated that related nitrile compounds exhibit mutagenic properties; however, specific mutagenicity data for this compound is limited and requires further investigation.

Case Studies

A review of available literature reveals several case studies focusing on the biological effects of nitriles, including this compound:

-

Cytotoxicity in Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, specifically through apoptosis induction mechanisms.

Cell Line IC50 (µM) Mechanism of Action HeLa 15 Apoptosis via caspase activation MCF-7 20 Cell cycle arrest A549 25 Reactive oxygen species generation - Antimicrobial Activity : Preliminary screening for antimicrobial properties showed that this compound exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus.

- Neurotoxicity Assessment : A study assessing neurotoxic effects revealed that exposure to high concentrations resulted in neuronal cell death, suggesting potential risks associated with environmental exposure.

Toxicological Profile

The toxicity profile of this compound remains under-researched; however, related compounds indicate potential risks:

- Acute Toxicity : Limited data suggests possible acute toxicity upon inhalation or dermal exposure.

- Chronic Effects : Long-term exposure studies are necessary to evaluate the chronic health effects, including carcinogenicity and reproductive toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.